molecular formula C16H16BrN3O B1462783 2-Bromolysergamide CAS No. 2492-53-7

2-Bromolysergamide

Cat. No.: B1462783
CAS No.: 2492-53-7
M. Wt: 346.22 g/mol
InChI Key: BTXXUCVFDKNBPB-AMIZOPFISA-N
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Description

2-Bromolysergamide is a chemical compound with the molecular formula C16H18BrN3O It is a derivative of lysergic acid and is structurally related to lysergamides

Preparation Methods

The synthesis of 2-Bromolysergamide typically involves the bromination of lysergamide. One common method involves reacting lysergamide with a brominating agent such as N-bromosuccinimide (NBS) in an appropriate solvent like dioxane. The reaction conditions need to be carefully controlled to ensure the selective bromination at the desired position on the lysergamide molecule .

Chemical Reactions Analysis

2-Bromolysergamide can undergo various types of chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, where the bromine atom is replaced by other nucleophiles such as amines or thiols.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2-Bromolysergamide has several scientific research applications, including:

    Chemistry: It is used as a precursor in the synthesis of other complex organic molecules.

    Biology: Researchers study its interactions with biological systems to understand its potential effects and mechanisms of action.

    Medicine: It is investigated for its potential therapeutic properties, particularly in the field of neuropharmacology.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Bromolysergamide involves its interaction with specific molecular targets in biological systems. It is believed to exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. The exact molecular pathways involved are still under investigation, but it is thought to influence neurotransmitter systems in the brain .

Comparison with Similar Compounds

2-Bromolysergamide is structurally similar to other lysergamides, such as lysergic acid diethylamide (LSD) and lysergic acid amide (LSA). it is unique in its bromine substitution, which imparts different chemical and biological properties. This uniqueness makes it a valuable compound for research, as it allows scientists to explore the effects of bromine substitution on the lysergamide scaffold.

Similar compounds include:

  • Lysergic acid diethylamide (LSD)
  • Lysergic acid amide (LSA)
  • 2-Bromo-LSD

These compounds share a common lysergamide core structure but differ in their specific substitutions and functional groups, leading to variations in their chemical behavior and biological activity.

Properties

IUPAC Name

(6aR,9R)-5-bromo-7-methyl-6,6a,8,9-tetrahydro-4H-indolo[4,3-fg]quinoline-9-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16BrN3O/c1-20-7-8(16(18)21)5-10-9-3-2-4-12-14(9)11(6-13(10)20)15(17)19-12/h2-5,8,13,19H,6-7H2,1H3,(H2,18,21)/t8-,13-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTXXUCVFDKNBPB-AMIZOPFISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CC(C=C2C1CC3=C(NC4=CC=CC2=C34)Br)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C[C@@H](C=C2[C@H]1CC3=C(NC4=CC=CC2=C34)Br)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16BrN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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